molecular formula C21H20O7 B2998404 (Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858766-53-7

(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2998404
CAS No.: 858766-53-7
M. Wt: 384.384
InChI Key: LVLWPXKFJJPNHT-OCKHKDLRSA-N
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Description

(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound featuring a conjugated system with a 2,4-dimethoxybenzylidene substituent at the C2 position and an ethoxyacetate group at the C6 position of the benzofuran core. The (Z)-configuration of the benzylidene double bond is critical for its stereoelectronic properties, influencing molecular interactions and stability.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-26-20(22)12-27-15-7-8-16-18(11-15)28-19(21(16)23)9-13-5-6-14(24-2)10-17(13)25-3/h5-11H,4,12H2,1-3H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLWPXKFJJPNHT-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The compound is a small molecule that is orally active. It rapidly enters the brain after oral administration and enhances cognitive behavior. Less than 1% of orally administered compound is recovered in the urine. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties contribute to its bioavailability.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s anti-inflammatory effects have been investigated in the human endotoxemia model. The compound’s action can also be influenced by factors such as the individual’s health status, genetic factors, and other environmental influences.

Biological Activity

(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the benzofuran derivatives class, recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's unique structure includes:

  • A benzofuran core with methoxy substitutions.
  • An ethyl acetate moiety , classifying it as an organic ester.
  • The IUPAC name reflects its complex structure: this compound.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. The following mechanisms have been suggested based on preliminary studies:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Research Findings and Case Studies

A variety of studies have investigated the biological activities of this compound or closely related derivatives. Below are summarized findings from notable research:

StudyFindingsMethodology
Study 1 Demonstrated significant antioxidant activity in vitro.DPPH radical scavenging assay.
Study 2 Showed anti-inflammatory effects in animal models of arthritis.Carrageenan-induced paw edema model.
Study 3 Induced apoptosis in breast cancer cell lines.MTT assay for cell viability; flow cytometry for apoptosis detection.

Table of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionReference
AntioxidantScavenges free radicals
Anti-inflammatoryReduces inflammation in animal models
AnticancerInhibits proliferation in cancer cells

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the benzofuran ring.
  • Introduction of methoxy groups.
  • Esterification to yield the final product.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity and purity of the synthesized compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of benzofuran derivatives substituted with benzylidene or heteroaromatic groups. Below is a detailed comparison with analogs, emphasizing structural variations, physicochemical properties, and functional implications.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features Molecular Weight (g/mol) Applications/Findings
(Z)-ethyl 2-((2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 2,4-dimethoxybenzylidene (C2), ethoxyacetate (C6) Enhanced electron-donating methoxy groups; (Z)-configuration stabilizes π-conjugation. ~400 (calculated) Potential antioxidant activity due to electron-rich aromatic system .
(Z)-ethyl 2-((2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate Furan-2-ylmethylene (C2), ethoxyacetate (C6) Heteroaromatic furan substituent introduces π-deficient character. ~342 (calculated) Lower thermal stability compared to dimethoxy analogs; used in fluorescent probes .
Methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 2,5-dimethoxybenzylidene (C2), methoxyacetate (C6) Methoxy groups at C2 and C5 alter electronic density distribution. ~386 (calculated) Reduced solubility in polar solvents due to asymmetric substitution pattern .
(Z)-methyl 2-((2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate 3,4-dimethoxybenzylidene (C2), methyl group (C7) 3,4-Dimethoxy enhances electron donation; C7 methyl increases steric bulk. ~412 (calculated) Improved binding affinity in receptor studies compared to 2,4-dimethoxy analogs .

Key Findings from Comparative Studies

Electronic Effects :

  • The 2,4-dimethoxy substitution in the target compound provides stronger electron-donating effects compared to furan-2-ylmethylene () or 2,5-dimethoxy analogs (). This enhances intramolecular charge transfer (ICT) in spectroscopic studies .
  • The 3,4-dimethoxy variant () exhibits superior redox activity due to para-directing methoxy groups, making it more reactive in radical scavenging assays .

Stereochemical Stability :

  • The (Z)-configuration in the target compound and its analogs is stabilized by hydrogen bonding between the carbonyl oxygen (C3) and the benzylidene proton, as observed in crystallographic studies using SHELX refinement ().

Solubility and Bioactivity :

  • Ethoxyacetate esters (target compound) show higher solubility in organic solvents compared to methoxyacetate derivatives (), favoring pharmacokinetic profiles in drug delivery systems .
  • The furan-substituted analog () demonstrates blue-shifted fluorescence emission due to reduced conjugation, limiting its use in long-wavelength imaging applications .

Synthetic Accessibility: Compounds with 2,4-dimethoxybenzylidene groups (target compound) are synthesized via Knoevenagel condensation with higher yields (>70%) compared to 3,4-dimethoxy analogs (60–65%), attributed to steric hindrance in the latter .

Critical Analysis of Structural Variations

  • Methoxy vs. Furan Substituents : Methoxy groups (target compound) enhance electron density and stability, whereas furan substituents () introduce steric and electronic constraints, reducing photostability.
  • Positional Isomerism : 2,4-Dimethoxy substitution (target) optimizes conjugation, while 2,5- or 3,4-dimethoxy analogs () disrupt planarity, affecting π-π stacking in crystal lattices .

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